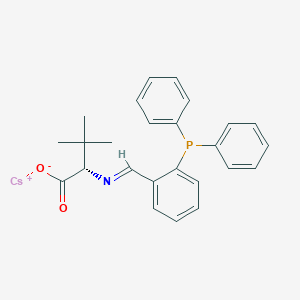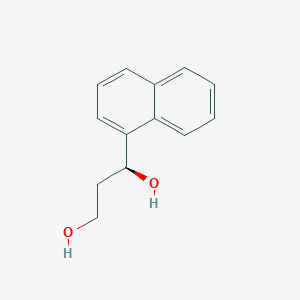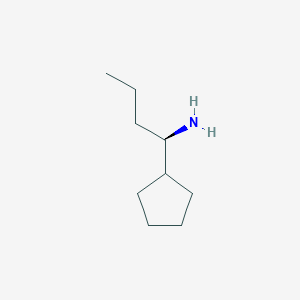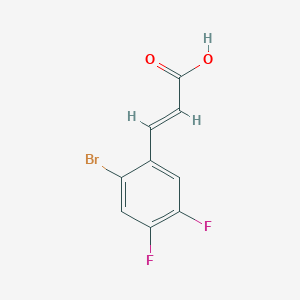
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and alkoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene typically involves multiple steps:
Bromination and Fluorination: The starting material, benzene, undergoes bromination and fluorination to introduce bromine and fluorine atoms at the desired positions. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions.
Alkylation: The introduction of the (2-hexyldecyl)oxy groups is achieved through an alkylation reaction. This involves reacting the dibromo-difluorobenzene intermediate with 2-hexyldecanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the benzene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Coupling: Formation of biaryl or polyaryl compounds.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the design of liquid crystalline materials and polymers with specific electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene exerts its effects depends on its application:
Organic Electronics: The compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of electron-withdrawing fluorine atoms and electron-donating alkoxy groups creates a balance that facilitates charge transport.
Chemical Reactions: In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the alkoxy groups, making it less soluble in organic solvents and less versatile in applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of alkoxy groups, leading to different electronic properties and reactivity.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups, which are smaller and less hydrophobic compared to (2-hexyldecyl)oxy groups.
Uniqueness
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene is unique due to the combination of bromine, fluorine, and long alkoxy chains, which impart distinct solubility, electronic properties, and reactivity. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices.
Propiedades
Fórmula molecular |
C38H66Br2F2O2 |
|---|---|
Peso molecular |
752.7 g/mol |
Nombre IUPAC |
1,4-dibromo-2,5-difluoro-3,6-bis(2-hexyldecoxy)benzene |
InChI |
InChI=1S/C38H66Br2F2O2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-43-37-33(39)36(42)38(34(40)35(37)41)44-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
Clave InChI |
WSEUZFNVFHTXHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC1=C(C(=C(C(=C1Br)F)OCC(CCCCCC)CCCCCCCC)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)



![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)


![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)

